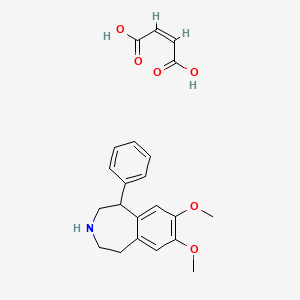
NVP-BVU972
概要
科学的研究の応用
NVP-BVU972 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of the MET receptor and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of MET in cell growth, survival, and metastasis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit aberrant MET signaling.
Industry: Utilized in the development of new drugs targeting the MET receptor and related pathways
Safety and Hazards
作用機序
NVP-BVU972は、肝細胞増殖因子によって活性化される受容体型チロシンキナーゼであるMET受容体を選択的に阻害することによってその効果を発揮します。this compoundはMET受容体に結合することで、そのリン酸化とその後の細胞増殖、生存、転移に関与する下流シグナル伝達経路の活性化を阻止します。 この阻害は、がんモデルにおける腫瘍の増殖と転移の抑制につながります .
類似の化合物との比較
This compoundは、MET受容体に対する高い選択性と効力で独特です。類似の化合物には、次のようなものがあります。
JNJ-38877605: 臨床開発中の別の選択的MET阻害剤。
PF-04217903: 類似の選択性と効力を有するMET阻害剤。
SGX523: 臨床開発で中止されたMET阻害剤。
AMG 208: 異なる結合様式を有するMET阻害剤
これらの化合物は、類似の作用機序を共有していますが、結合様式、効力、安全性プロファイルが異なる場合があります。 This compoundは、その高い選択性と効力により、がん研究および潜在的な治療応用において貴重なツールとなっています .
生化学分析
Biochemical Properties
NVP-BVU972 interacts with the Met kinase, a receptor for hepatocyte growth factor (HGF), and inhibits its activity . This interaction involves the binding of this compound to the Met kinase domain, with a key role played by the tyrosine residue at position 1230 (Y1230) .
Cellular Effects
This compound has been shown to inhibit the proliferation of cells expressing activated Met . It also inhibits HGF-stimulated activation of Met signaling, thereby influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Met kinase domain, inhibiting its activity . This inhibition affects the phosphorylation of Met, thereby altering gene expression and enzyme activation or inhibition within the cell .
Temporal Effects in Laboratory Settings
Over time, this compound continues to inhibit Met kinase activity, affecting the long-term cellular function
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available resources. Its interaction with the Met kinase suggests it may influence pathways involving this enzyme .
Subcellular Localization
Given its interaction with the Met kinase, it is likely that it localizes to areas where this enzyme is present .
準備方法
合成経路と反応条件
NVP-BVU972の合成は、重要な中間体の調製から始まる複数の段階を伴います。反応条件には、一般的に、有機溶媒、触媒、および制御された温度の使用が含まれ、これにより目的の化学変換が確実に実現します。 合成経路と反応条件に関する具体的な詳細は、機密情報であり、製造元によって異なる場合があります .
工業的生産方法
This compoundの工業的生産は、高純度と高収率を確保するために厳格なプロトコルに従います。このプロセスには、大規模な化学合成、精製、および品質管理対策が含まれます。 この化合物は通常、固体形で生産され、制御された条件下で保管されることで安定性が維持されます .
化学反応の分析
反応の種類
NVP-BVU972は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の生成につながります。
還元: 還元反応は、この化合物の官能基を修飾し、その化学的性質を変化させることができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 反応条件には、通常、制御された温度、pHレベル、および目的の変換を促進するための溶媒の使用が含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化された誘導体を生成する可能性があり、一方、置換反応は様々な置換されたthis compound類似体を生成する可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: MET受容体とその下流シグナル伝達経路の阻害を研究するためのツール化合物として使用されます。
生物学: 細胞増殖、生存、転移におけるMETの役割を調査するための細胞および分子生物学研究に使用されます。
医学: METシグナル伝達異常を示すがんの治療のための潜在的な治療薬として研究されています。
類似化合物との比較
NVP-BVU972 is unique in its high selectivity and potency for the MET receptor. Similar compounds include:
JNJ-38877605: Another selective MET inhibitor in clinical development.
PF-04217903: A MET inhibitor with similar selectivity and potency.
SGX523: A MET inhibitor that was discontinued in clinical development.
These compounds share similar mechanisms of action but may differ in their binding modes, efficacy, and safety profiles. This compound stands out due to its high selectivity and potency, making it a valuable tool in cancer research and potential therapeutic applications .
特性
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-25-13-16(11-23-25)19-6-7-20-22-12-17(26(20)24-19)10-14-4-5-18-15(9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCNPRCUHHDYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NC=C3CC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657890 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185763-69-2 | |
| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl]methyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NVP-BVU972 interact with its target, c-MET, and what are the downstream effects of this interaction?
A1: this compound functions as a selective inhibitor of the c-MET receptor tyrosine kinase. [, ] It binds to the kinase domain of c-MET, specifically interacting with the tyrosine residue Y1230, which plays a crucial role in inhibitor binding. [, ] This binding event prevents c-MET from becoming activated, thereby inhibiting downstream signaling pathways typically involved in cell growth, proliferation, and survival. []
Q2: What makes the Y1230 residue so critical for this compound's activity and potential for resistance?
A2: The crystal structure of the c-MET kinase domain in complex with this compound revealed that Y1230 is directly involved in the binding interaction. [, ] This interaction is crucial for the inhibitor's ability to block c-MET activation. Notably, resistance screens identified mutations in Y1230 as a primary mechanism of acquired resistance to this compound. [, ] These mutations likely disrupt the crucial binding interaction, rendering the inhibitor less effective.
Q3: Are there other c-MET inhibitors that share a similar binding mode and potential for resistance as this compound?
A3: Yes, several other selective c-MET inhibitors are predicted to bind in a manner similar to this compound. [] This suggests that the Y1230 residue could be a common site for resistance mutations to emerge against this class of inhibitors. The research highlights the importance of monitoring for such mutations in patients undergoing treatment with these compounds. []
Q4: How does the resistance profile of this compound compare to that of another c-MET inhibitor, AMG 458?
A4: Interestingly, while both this compound and AMG 458 inhibit c-MET, they elicit distinct resistance profiles. [] Resistance screens using AMG 458 revealed a predominance of mutations in the F1200 residue of c-MET, unlike the Y1230 mutations frequently observed with this compound. [] This difference suggests that AMG 458 likely interacts with c-MET through a different binding mode compared to this compound. This finding underscores the impact of inhibitor binding mode on the development of resistance mutations.
- A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients.
- Abstract 4738: Cellular resistance screening with a novel selective c-Met inhibitor reveals a spectrum of missense mutations that partially overlap with activating mutations found in cancer patients.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
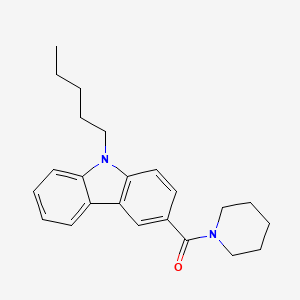
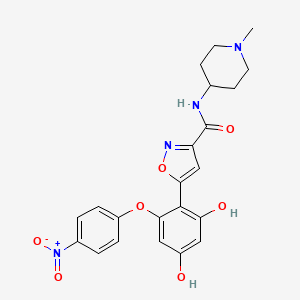
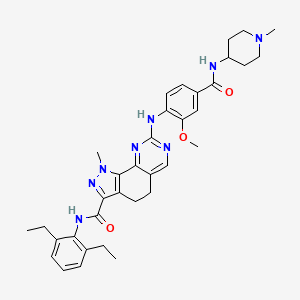
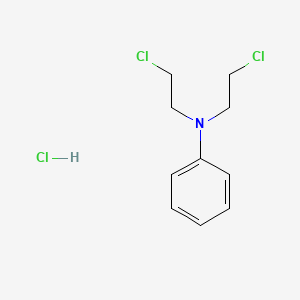

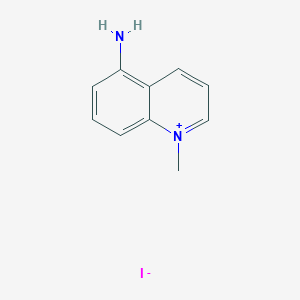
![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)

